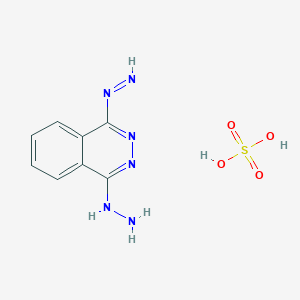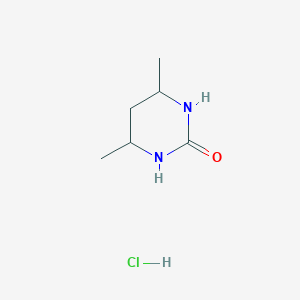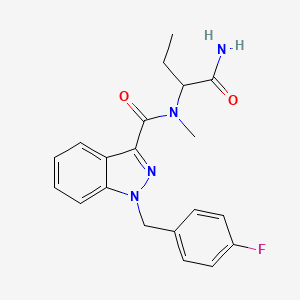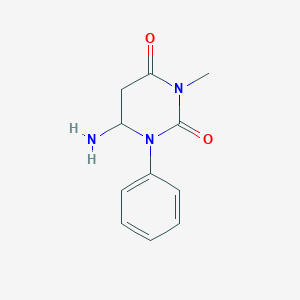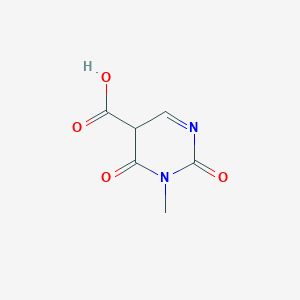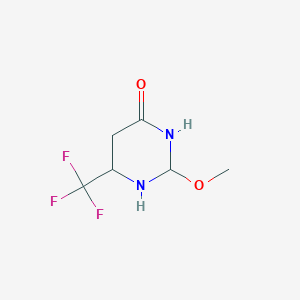
1,4-Butylenebis(diphenylphosphine)-palladium dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(diphenylphosphino)butane-palladium(II) chloride is an organometallic compound widely used as a catalyst in various chemical reactions. It is known for its efficiency in facilitating cross-coupling reactions, which are essential in organic synthesis. The compound is characterized by its yellow to orange crystalline appearance and is soluble in organic solvents such as chloroform and dimethylformamide .
准备方法
Synthetic Routes and Reaction Conditions
1,4-Bis(diphenylphosphino)butane-palladium(II) chloride is typically synthesized by reacting 1,4-bis(diphenylphosphino)butane with palladium(II) chloride in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. Common solvents used in this synthesis include dichloromethane or benzene .
Industrial Production Methods
In industrial settings, the synthesis of 1,4-bis(diphenylphosphino)butane-palladium(II) chloride follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
化学反应分析
Types of Reactions
1,4-Bis(diphenylphosphino)butane-palladium(II) chloride is involved in various types of reactions, including:
Cross-Coupling Reactions: Such as Suzuki-Miyaura, Heck, and Stille couplings.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction processes depending on the reaction conditions.
Substitution Reactions: It can undergo substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with 1,4-bis(diphenylphosphino)butane-palladium(II) chloride include organohalides, Grignard reagents, and alkylating agents. Typical conditions involve the use of bases such as potassium carbonate or sodium hydroxide and solvents like tetrahydrofuran or toluene .
Major Products
The major products formed from these reactions are often complex organic molecules, including pharmaceuticals, agrochemicals, and polymers. The specific products depend on the nature of the reactants and the reaction conditions .
科学研究应用
1,4-Bis(diphenylphosphino)butane-palladium(II) chloride has a wide range of applications in scientific research:
作用机制
The mechanism by which 1,4-bis(diphenylphosphino)butane-palladium(II) chloride exerts its catalytic effects involves the coordination of the palladium center with the reactants. This coordination facilitates the activation of the reactants, allowing for the formation of new bonds. The palladium center undergoes cycles of oxidation and reduction, enabling the catalytic process to proceed efficiently .
相似化合物的比较
Similar Compounds
- 1,1’-Bis(diphenylphosphino)ferrocene-palladium(II) chloride
- 1,3-Bis(diphenylphosphino)propane-palladium(II) chloride
- Tetrakis(triphenylphosphine)palladium(0)
- Bis(triphenylphosphine)palladium(II) dichloride
Uniqueness
1,4-Bis(diphenylphosphino)butane-palladium(II) chloride is unique due to its specific ligand structure, which provides a balance between steric and electronic properties. This balance enhances its catalytic efficiency and selectivity in various reactions compared to other similar compounds .
属性
分子式 |
C28H28Cl2P2Pd |
|---|---|
分子量 |
603.8 g/mol |
IUPAC 名称 |
4-diphenylphosphanylbutyl(diphenyl)phosphane;palladium(2+);dichloride |
InChI |
InChI=1S/C28H28P2.2ClH.Pd/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28;;;/h1-12,15-22H,13-14,23-24H2;2*1H;/q;;;+2/p-2 |
InChI 键 |
JQXJBXVWVPVTOO-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C=C1)P(CCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-].[Pd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![9-[4-[(1R)-2-(dimethylamino)-1-methylethyl]phenyl]-8-hydroxy-6-methyl-thieno[2,3-c]quinolin-4(5H)-one](/img/structure/B12358650.png)
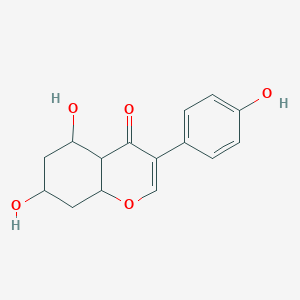

![7-Benzyl-1,2,3,4a,5,6,8,8a-octahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B12358676.png)
![9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12358682.png)
